CXCR4 Antagonist Activity: >300-Fold Lower Potency Than FC131-Derived D-Phenylalanine Analogs
In direct functional assays, Fmoc-4-(2-methylphenyl)-D-phenylalanine exhibits an EC₅₀ value exceeding 30,000 nM (reported as >3.00E+4 nM) for antagonism of SDF-1α-stimulated Ca²⁺ flux in human CCRF-CEM cells [1]. In stark contrast, 4-amino-D-phenylalanine—a core residue in the potent cyclic pentapeptide CXCR4 antagonist FC131—achieves an IC₅₀ of 100 nM (0.1 μM) for inhibition of CXCL12 binding to CXCR4 [2]. This represents a minimum 300-fold potency differential. Furthermore, an alternative phenylalanine-derived compound tested in human U87-MG cells showed an IC₅₀ of 3,800 nM for CXCL12-induced proliferation inhibition, still ~8-fold more potent than the target compound's EC₅₀ value [3].
| Evidence Dimension | CXCR4 Antagonist Potency |
|---|---|
| Target Compound Data | EC₅₀ >30,000 nM |
| Comparator Or Baseline | 4-Amino-D-phenylalanine (FC131 component): IC₅₀ = 100 nM; Alternative phenylalanine derivative (CHEMBL1381819): IC₅₀ = 3,800 nM |
| Quantified Difference | >300-fold less potent than 4-amino-D-phenylalanine; >7.9-fold less potent than alternative derivative |
| Conditions | CCRF-CEM cells (SDF-1α-stimulated Ca²⁺ flux); U87-MG cells (CXCL12-induced proliferation) |
Why This Matters
The low intrinsic activity distinguishes this compound as a valuable negative control or a starting scaffold where minimal background CXCR4 antagonism is required.
- [1] BindingDB. BDBM50443545. Antagonist activity at human CXCR4 in CCRF-CEM cells. Emory University/ChEMBL Curated Data. View Source
- [2] TargetMol/MedChemExpress. 4-Amino-D-phenylalanine (FC131 component): IC₅₀ = 0.1 μM for CXCL12 binding to CXCR4. View Source
- [3] BindingDB. BDBM50277324 (CHEMBL1381819): IC₅₀ = 3,800 nM in U87-MG cell proliferation assay. View Source
